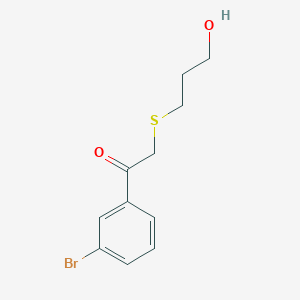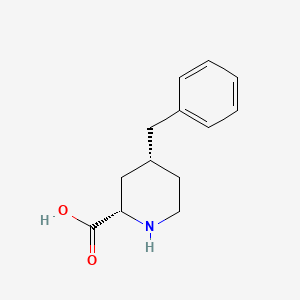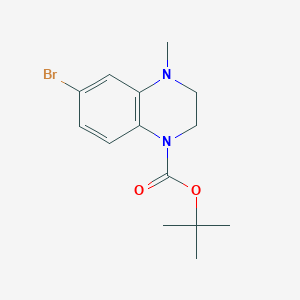![molecular formula C9H18ClNO2 B13487888 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a compound belonging to the class of bicyclic azabicyclohexanes. These compounds are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[2.1.1]hexane framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which can be driven by visible light. For example, the intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes can be used to obtain the desired bicyclo[2.1.1]hexane structure . The reaction conditions often involve the use of a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and a solvent like acetone, under irradiation with 414 nm light from a high-power LED .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the photochemical synthesis methods used in laboratory settings. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions will vary based on the specific reaction and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications:
Biology: The rigid structure of the compound can be used to study the effects of molecular rigidity on biological activity.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or rigidity.
Mechanism of Action
The mechanism of action of 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is not well-documented. its effects are likely related to its rigid bicyclic structure, which can influence its interactions with molecular targets. The compound may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic structure but with a different arrangement of carbon atoms.
Bicyclo[1.1.1]pentanes: These compounds are also rigid bicyclic structures and are used as bioisosteres of benzenoids in medicinal chemistry.
Uniqueness
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of the azabicyclohexane framework. This structure provides a combination of rigidity and functional group diversity that can be advantageous in various applications, particularly in drug design and the development of new materials.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-11-6-8-3-9(4-8,7-12-2)10-5-8;/h10H,3-7H2,1-2H3;1H |
InChI Key |
GBAPSMTWLNYQRY-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(NC2)COC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)









![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)

![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
